![molecular formula C10H17BrO2 B12520174 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one CAS No. 676248-81-0](/img/structure/B12520174.png)
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is a chemical compound with a complex structure that includes a brominated oxolane ring and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one typically involves the bromination of a precursor compound followed by cyclization to form the oxolane ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The cyclization step may involve the use of a base such as sodium hydride (NaH) to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the brominated group to a hydrogenated group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The brominated oxolane ring can participate in various biochemical reactions, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[(3R)-3-(2-chloropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-fluoropropan-2-yl)oxolan-2-yl]propan-2-one
- 1-[(3R)-3-(2-iodopropan-2-yl)oxolan-2-yl]propan-2-one
Uniqueness
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.
Propiedades
Número CAS |
676248-81-0 |
|---|---|
Fórmula molecular |
C10H17BrO2 |
Peso molecular |
249.14 g/mol |
Nombre IUPAC |
1-[(3R)-3-(2-bromopropan-2-yl)oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C10H17BrO2/c1-7(12)6-9-8(4-5-13-9)10(2,3)11/h8-9H,4-6H2,1-3H3/t8-,9?/m1/s1 |
Clave InChI |
YPHAYRMTIOXJOE-VEDVMXKPSA-N |
SMILES isomérico |
CC(=O)CC1[C@@H](CCO1)C(C)(C)Br |
SMILES canónico |
CC(=O)CC1C(CCO1)C(C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



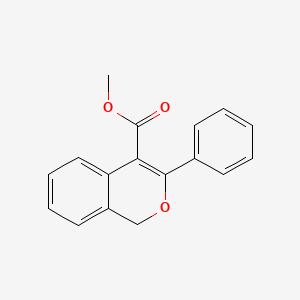
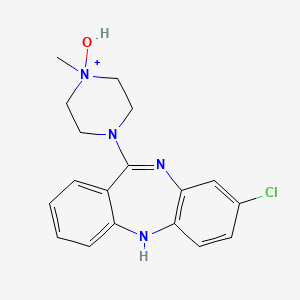


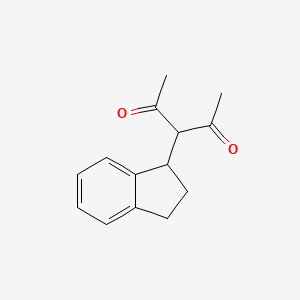
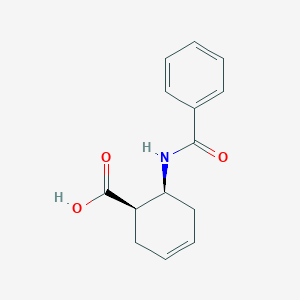
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
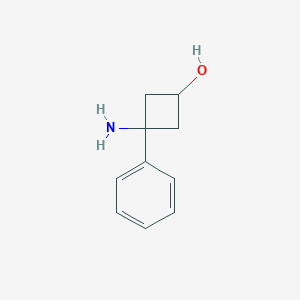
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)

![2-[5-[[4-[4-(2,2-Diphenylvinyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl]methylene]-4-oxo-2-thioxothiazolidin-3-yl]acetic Acid](/img/structure/B12520157.png)
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
